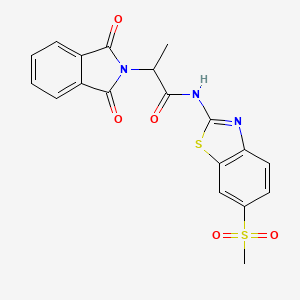![molecular formula C20H20FN5O2 B12161305 6-fluoro-2-methyl-3-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}quinazolin-4(3H)-one](/img/structure/B12161305.png)
6-fluoro-2-methyl-3-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-fluoro-2-methyl-3-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}quinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone class. This compound is characterized by a quinazolinone core substituted with a fluoro group, a methyl group, and a piperazine ring linked to a pyridine moiety. Quinazolinones are known for their diverse biological activities, making them significant in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-2-methyl-3-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}quinazolin-4(3H)-one typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Fluoro and Methyl Groups: Fluorination can be achieved using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor. Methylation is often performed using methyl iodide or dimethyl sulfate in the presence of a base.
Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, where the quinazolinone derivative reacts with 1-(2-chloroethyl)piperazine.
Coupling with Pyridine: The final step involves coupling the piperazine derivative with a pyridine moiety, often using palladium-catalyzed cross-coupling reactions like Suzuki or Buchwald-Hartwig coupling.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions, higher yields, and reduced production costs.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the quinazolinone core or the pyridine ring, using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluoro and methyl groups can be substituted under appropriate conditions. For example, nucleophilic aromatic substitution can replace the fluoro group with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and bases like sodium hydride.
Major Products
Oxidation: Oxidized derivatives of the piperazine ring.
Reduction: Reduced forms of the quinazolinone core or pyridine ring.
Substitution: Derivatives with different substituents replacing the fluoro or methyl groups.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in developing new materials and catalysts.
Biology
Biologically, 6-fluoro-2-methyl-3-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}quinazolin-4(3H)-one exhibits potential as an enzyme inhibitor. It can interact with various biological targets, making it a candidate for studying enzyme mechanisms and developing enzyme inhibitors.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. Quinazolinone derivatives are known for their anti-cancer, anti-inflammatory, and antimicrobial activities. This specific compound could be investigated for similar properties.
Industry
Industrially, the compound can be used in the development of pharmaceuticals, agrochemicals, and specialty chemicals. Its diverse reactivity and biological activity make it a versatile intermediate in various industrial applications.
作用機序
The mechanism of action of 6-fluoro-2-methyl-3-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}quinazolin-4(3H)-one involves its interaction with specific molecular targets. The quinazolinone core can bind to enzyme active sites, inhibiting their activity. The piperazine ring enhances its binding affinity and specificity, while the pyridine moiety can interact with additional binding pockets, stabilizing the compound-enzyme complex.
類似化合物との比較
Similar Compounds
4(3H)-quinazolinone: The parent compound without the fluoro, methyl, and piperazine-pyridine substituents.
6-fluoroquinazolinone: Lacks the methyl and piperazine-pyridine groups.
2-methylquinazolinone: Lacks the fluoro and piperazine-pyridine groups.
3-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}quinazolin-4(3H)-one: Lacks the fluoro and methyl groups.
Uniqueness
The uniqueness of 6-fluoro-2-methyl-3-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}quinazolin-4(3H)-one lies in its combined structural features. The presence of the fluoro group enhances its metabolic stability and binding affinity. The methyl group can influence its lipophilicity and pharmacokinetic properties. The piperazine-pyridine moiety provides additional binding interactions, making it a versatile compound for various applications.
特性
分子式 |
C20H20FN5O2 |
|---|---|
分子量 |
381.4 g/mol |
IUPAC名 |
6-fluoro-2-methyl-3-[2-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]quinazolin-4-one |
InChI |
InChI=1S/C20H20FN5O2/c1-14-23-17-6-5-15(21)12-16(17)20(28)26(14)13-19(27)25-10-8-24(9-11-25)18-4-2-3-7-22-18/h2-7,12H,8-11,13H2,1H3 |
InChIキー |
WOYYVJYWFYFKKB-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C=C(C=C2)F)C(=O)N1CC(=O)N3CCN(CC3)C4=CC=CC=N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 4-({[4-(2-methoxyphenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate](/img/structure/B12161229.png)
![2-(4-carbamoylpiperidin-1-yl)-N-(3-chloro-4-fluorophenyl)-4,7-dioxo-1,2,3,4a,5,6,8,8a-octahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B12161236.png)
![N'-[(Z)-(3-methoxyphenyl)methylidene]-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetohydrazide](/img/structure/B12161243.png)
![N-[2-(1H-imidazol-4-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-2-carboxamide](/img/structure/B12161244.png)
![2-({4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}acetyl)-N-phenylhydrazinecarbothioamide](/img/structure/B12161250.png)
![3-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(2-methoxyphenyl)-7,8-dimethyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12161251.png)
![N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)propanamide](/img/structure/B12161252.png)
![4-({[4-(4-bromophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoic acid](/img/structure/B12161256.png)
![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[5-(4-tert-butylphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12161260.png)
![2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]acetamide](/img/structure/B12161269.png)

![N-cycloheptyl-3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide](/img/structure/B12161295.png)
![1-[3-(Diethylamino)propyl]-3-hydroxy-4-[(5-methyl(2-furyl))carbonyl]-5-(4-meth ylphenyl)-3-pyrrolin-2-one](/img/structure/B12161300.png)
